![molecular formula C18H12BrN B595443 9-(3-Bromophenyl)-9H-carbazole CAS No. 185112-61-2](/img/structure/B595443.png)
9-(3-Bromophenyl)-9H-carbazole
Overview
Description
“9-(3-Bromophenyl)-9H-carbazole” is a chemical compound with the molecular formula C18H12BrN . It is a solid substance at 20 degrees Celsius . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular weight of “9-(3-Bromophenyl)-9H-carbazole” is 322.21 g/mol . The structure of the compound has been confirmed by various spectroscopic techniques .Physical And Chemical Properties Analysis
“9-(3-Bromophenyl)-9H-carbazole” is a solid substance at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Scientific Research Applications
Pharmacological Applications : 9H-Carbazole and its derivatives, including 9-(3-Bromophenyl)-9H-carbazole, have been noted for their versatile pharmacological applications. Bacteria capable of utilizing biphenyl have been studied for their ability to produce hydroxylated 9H-carbazole metabolites, indicating potential uses in pharmaceuticals (Waldau et al., 2009).
Crystal Structures and Molecular Interactions : Studies on the crystal structures of similar 9H-carbazole derivatives have been conducted to understand their molecular interactions. These findings are critical in material science and chemistry for the development of new materials with specific properties (Kubicki, Prukała, & Marciniec, 2007).
Luminescence and Thermal Properties : Research into biphenyl carbazole derivatives has revealed insights into their luminescent and thermal properties. Such properties are essential for applications in materials science, particularly in the development of novel lighting and display technologies (Tang et al., 2021).
Synthesis and Applications in Organic Chemistry : Various synthetic approaches to obtain 9H-carbazoles have been explored, demonstrating the versatility of this compound in organic synthesis. These methods are crucial for the production of specialized chemicals and materials (Budén et al., 2009).
Antimicrobial Properties : Some derivatives of 9H-carbazole have been investigated for their antimicrobial activities, highlighting the potential of 9-(3-Bromophenyl)-9H-carbazole in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Electroluminescent Applications : 9H-Carbazole derivatives have been used to create materials for electroluminescent applications, particularly in the development of organic light-emitting diodes (OLEDs). This suggests potential uses of 9-(3-Bromophenyl)-9H-carbazole in display technology and lighting (Deng et al., 2013).
Anticancer Activity : Certain 9H-carbazole derivatives have shown anticancer activity, indicating that 9-(3-Bromophenyl)-9H-carbazole could potentially be used in cancer research and treatment development (Chaudhary & Chaudhary, 2016).
Safety and Hazards
The compound may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
While specific future directions for “9-(3-Bromophenyl)-9H-carbazole” are not mentioned in the retrieved data, related compounds have shown promising potential in various fields, including medicinal chemistry . This suggests that “9-(3-Bromophenyl)-9H-carbazole” could also have potential applications in these areas.
properties
IUPAC Name |
9-(3-bromophenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGHGKNHPPZALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729705 | |
Record name | 9-(3-Bromophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
185112-61-2 | |
Record name | 9-(3-Bromophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(3-Bromophenyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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